1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a bromine atom at the 7th position of the dihydrobenzofuran ring, which is linked to a piperidine moiety through a methyl bridge.
Preparation Methods
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by modulating neurotransmitter release, inhibiting enzyme activity, or binding to specific receptors . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine can be compared with other benzofuran derivatives, such as:
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug with similar structural features.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with comparable biological activities.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine moiety, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-9-11(8-12-4-7-17-14(12)13)10-16-5-2-1-3-6-16/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENJHVEGWLVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.